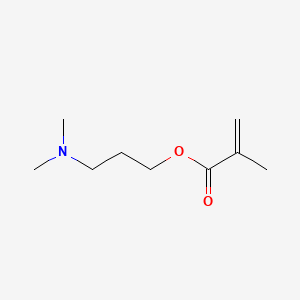

3-(Dimethylamino)propyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJCRUKUIQRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53466-45-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8066632 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20602-77-1 | |

| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Dimethylamino)propyl methacrylate chemical properties and structure

An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate (DMAEMA): Properties, Structure, and Advanced Applications

Introduction

3-(Dimethylamino)propyl methacrylate (DMAEMA), often referred to as 2-(Dimethylamino)ethyl methacrylate in much of the literature, is a tertiary amine-containing methacrylate monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. Its prominence stems from the unique pH-responsive nature it imparts to polymers, a characteristic that is pivotal for the design of "smart" materials capable of responding to environmental triggers. Polymers derived from DMAEMA, most notably Poly(DMAEMA) or PDMAEMA, are weak polybases that exhibit dramatic changes in solubility and conformation in response to shifts in pH around physiological values. This behavior makes DMAEMA an invaluable building block for creating sophisticated drug delivery systems, gene transfection vectors, and stimuli-responsive hydrogels. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and cutting-edge applications of DMAEMA, with a focus on the scientific principles that drive its utility.

Chemical Structure and Physicochemical Properties

The structure of DMAEMA features two key functional groups that dictate its chemical behavior: a polymerizable methacrylate ester group and a pH-sensitive tertiary amine group. This bifunctionality is the cornerstone of its versatility.

The tertiary amine group, with a pKa of approximately 8.44, is readily protonated in acidic conditions, rendering the molecule cationic and highly water-soluble.[1] The methacrylate group, conversely, is susceptible to radical polymerization, allowing for its incorporation into a wide array of polymer architectures.

Table 1: Core Physicochemical Properties of DMAEMA

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)ethyl 2-methylprop-2-enoate | [1] |

| Synonyms | DMAEMA, 2-(Dimethylamino)ethyl methacrylate | [1] |

| CAS Number | 2867-47-2 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Clear, colorless liquid with an amine-like odor | [1] |

| Boiling Point | 186 °C | [1] |

| Melting Point | -30 °C | [1] |

| Density | 0.933 g/cm³ at 25 °C | [1] |

| Solubility in Water | Miscible (1000 g/L at 20 °C) | [1] |

| pKa | 8.44 at 25 °C | [1] |

Polymerization and Reactivity

DMAEMA is primarily utilized as a monomer for the synthesis of functional polymers. The choice of polymerization technique is critical, as it determines the architecture, molecular weight distribution (polydispersity), and ultimate functionality of the resulting polymer. For applications in drug delivery and biomedicine, precise control over these parameters is paramount to ensure reproducibility and predictable in-vivo behavior.

Polymerization Techniques

-

Free Radical Polymerization (FRP): This is a conventional method often initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).[2][3] While straightforward, FRP offers limited control over the polymer's molecular weight and results in a broad polydispersity, which can be disadvantageous for sensitive biomedical applications.[2]

-

Controlled Radical Polymerization (CRP): To overcome the limitations of FRP, controlled or "living" polymerization techniques are frequently employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust and widely used method for polymerizing DMAEMA.[4][5] It typically involves a transition metal catalyst (often copper-based) that reversibly activates and deactivates the growing polymer chains.[5] This controlled growth allows for the synthesis of polymers with predictable chain lengths and the ability to create block copolymers by sequential monomer addition.[4][5]

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that provides excellent control over the polymerization of DMAEMA.[6] It utilizes a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures.[6]

-

The causality behind choosing CRP methods like ATRP or RAFT lies in the need for precision. In drug delivery, the size of a nanoparticle carrier dictates its biodistribution and cellular uptake. The length of a polymer block can determine micelle stability. CRP provides the necessary control to engineer these properties with high fidelity.

Caption: Controlled Radical Polymerization of DMAEMA.

The Cornerstone of Functionality: pH-Responsiveness

The defining characteristic of PDMAEMA is its ability to respond to changes in pH. The tertiary amine side chains have a pKa of approximately 7.3 in aqueous solution, a value conveniently close to physiological pH.[7]

-

Below the pKa (Acidic Conditions, e.g., pH < 7): The amine groups become protonated, acquiring a positive charge (-N⁺H(CH₃)₂). The electrostatic repulsion between these cationic charges along the polymer backbone forces the chain to adopt an extended, random coil conformation. This makes the polymer highly hydrophilic and soluble in water.[6][7]

-

Above the pKa (Neutral/Basic Conditions, e.g., pH > 7.4): The amine groups are deprotonated and become neutral. The loss of charge allows hydrophobic interactions between the polymer backbone and side chains to dominate. Consequently, the polymer chain collapses into a compact globule, leading to a decrease in water solubility and, in many cases, aggregation or phase separation.[6]

This reversible transition from a soluble, hydrophilic state to an insoluble, hydrophobic state is the key to its use in "smart" drug delivery systems.

Caption: pH-Responsive Behavior of Poly(DMAEMA).

Applications in Drug and Gene Delivery

The unique pH-sensitivity of DMAEMA-based polymers is exploited in several areas of drug development to create targeted and controlled-release formulations.

-

Tumor-Targeted Drug Delivery: Many solid tumors exhibit a slightly acidic microenvironment (pH ~6.5-7.2) compared to healthy tissues (pH ~7.4). Nanoparticles or micelles formulated with PDMAEMA can be designed to be stable and retain their drug cargo in the bloodstream at pH 7.4. Upon extravasation into the acidic tumor tissue, the PDMAEMA component protonates, causing the nanoparticle to swell or disassemble, thereby releasing the encapsulated anticancer drug directly at the target site. This strategy can increase therapeutic efficacy while reducing systemic toxicity.[8]

-

Gene Delivery: The cationic nature of protonated PDMAEMA allows it to electrostatically bind with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). This complexation results in the formation of nanoparticles called "polyplexes." The polymer protects the genetic material from degradation by nucleases in the bloodstream and facilitates its entry into cells. Once inside the cell's endosome (which has an acidic environment), the "proton sponge effect" comes into play. The extensive protonation of the numerous amine groups leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the genetic payload into the cytoplasm.

-

Stimuli-Responsive Hydrogels: DMAEMA can be copolymerized with crosslinking agents to form hydrogels that swell or shrink in response to pH changes.[9] These hydrogels can be loaded with drugs and used as depots for sustained release, where the release rate is modulated by the local pH.

Experimental Protocol: Synthesis of PDMAEMA-grafted Nanoparticles via SI-ATRP

This protocol describes a self-validating system for grafting PDMAEMA from silica nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a common method for creating well-defined core-shell nanostructures.[4]

Materials & Reagents:

-

Silica Nanoparticles (SNPs), e.g., 100 nm diameter

-

3-Aminopropyl)triethoxysilane (APTES)

-

α-Bromoisobutyryl bromide (BiBB)

-

Triethylamine (TEA)

-

DMAEMA monomer (inhibitor removed)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous Toluene, Methanol, Dichloromethane (DCM)

-

Nitrogen gas (high purity)

Workflow Diagram:

Caption: Workflow for PDMAEMA-grafted Nanoparticles.

Step-by-Step Methodology:

Step 1: Surface Amination (Silanization)

-

Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

-

Sonicate for 15 minutes to ensure a uniform dispersion.

-

Add 1.0 mL of APTES to the suspension.

-

Reflux the mixture under a nitrogen atmosphere at 110°C for 24 hours.

-

Cool the mixture to room temperature. Collect the amine-functionalized SNPs (SNPs-NH₂) by centrifugation, wash repeatedly with toluene and methanol to remove excess APTES, and dry under vacuum.

-

Causality: APTES reacts with surface silanol groups on the silica to introduce primary amine functionalities, which are necessary for the next step.

-

Step 2: Initiator Immobilization

-

Re-disperse the dried SNPs-NH₂ in 50 mL of anhydrous DCM containing 1.5 mL of triethylamine (TEA).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 1.2 mL of BiBB dropwise to the suspension under vigorous stirring and a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Collect the initiator-functionalized SNPs (SNPs-Br) by centrifugation, wash thoroughly with DCM and methanol, and dry under vacuum.

-

Causality: BiBB reacts with the surface amine groups to covalently attach the ATRP initiator. TEA acts as a base to neutralize the HBr byproduct.

-

Step 3: Surface-Initiated ATRP of DMAEMA

-

In a Schlenk flask, add 100 mg of SNPs-Br, 14.5 mg of CuBr, and 50 mL of a methanol/water (1:1 v/v) solvent mixture.

-

Add 5.0 g of DMAEMA monomer to the flask.

-

Add 22.5 μL of PMDETA ligand to the mixture.

-

Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Place the flask in a preheated oil bath at 30°C and stir for the desired reaction time (e.g., 4 hours).

-

Stop the polymerization by exposing the mixture to air.

-

Causality: The Cu(I)/PMDETA complex activates the bromide initiator on the nanoparticle surface, initiating the controlled radical polymerization of DMAEMA to grow polymer "brushes" from the surface. The reaction is oxygen-sensitive.

-

Step 4: Purification and Validation

-

Dilute the reaction mixture with methanol and pass it through a neutral alumina column to remove the copper catalyst.

-

Collect the polymer-grafted nanoparticles by repeated centrifugation and re-dispersion in fresh methanol.

-

Dry the final product (SNPs-g-PDMAEMA) under vacuum.

-

Validation:

-

FTIR Spectroscopy: Confirm the presence of ester carbonyl peaks from PDMAEMA.

-

Thermogravimetric Analysis (TGA): Quantify the amount of grafted polymer by measuring weight loss upon heating.

-

Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter compared to the bare SNPs and confirm pH-responsive size changes.

-

Safety and Handling

DMAEMA is a hazardous chemical that requires careful handling.

-

It is corrosive and can cause severe skin burns and eye damage.[1]

-

It is toxic if swallowed, inhaled, or absorbed through the skin.[1]

-

The monomer can polymerize exothermically if heated or contaminated, potentially leading to violent container rupture.[1] It is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[1][10]

-

Always handle DMAEMA in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

3-(Dimethylamino)propyl methacrylate is a uniquely versatile monomer whose value is intrinsically linked to the pH-responsive character of its corresponding polymers. The ability to precisely tune its polymerization using controlled radical techniques like ATRP and RAFT has firmly established it as a critical component in the development of advanced, stimuli-responsive materials. For researchers in drug development, DMAEMA offers a powerful tool to design sophisticated delivery platforms that can respond to physiological cues, offering the potential for more targeted and effective therapies. Its continued exploration will undoubtedly lead to further innovations in smart materials, nanomedicine, and beyond.

References

-

Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. MDPI. [Link]

-

(Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869. PubChem. [Link]

-

Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. [Link]

-

Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. PMC - NIH. [Link]

-

Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]

-

Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. RSC Publishing. [Link]

-

Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. PMC - NIH. [Link]

-

Polymer Chemistry. RSC Publishing. [Link]

-

dimethylaminoethyl methacrylate dmaema: Topics by Science.gov. Science.gov. [Link]

-

Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC - NIH. [Link]

-

pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]

Sources

- 1. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. dimethylaminoethyl methacrylate dmaema: Topics by Science.gov [science.gov]

- 10. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)propyl Methacrylate Monomer

Introduction: Unveiling a Niche Monomer

In the landscape of functional polymers, amino-functional methacrylates are critical building blocks for materials scientists. They impart unique characteristics such as pH-responsiveness, hydrophilicity, and adhesive properties to the final polymer. While 2-(Dimethylamino)ethyl methacrylate (DMAEMA) is widely studied and utilized, its propyl analogue, 3-(Dimethylamino)propyl methacrylate (DMAPMA), offers a distinct molecular architecture that can subtly yet significantly influence polymer characteristics. The additional methylene group in the propyl chain can alter the polymer's glass transition temperature, hydrophobicity, and the pKa of the tertiary amine, providing a valuable tool for fine-tuning material properties in applications ranging from gene delivery vectors to advanced coatings and adhesives.

This guide provides a comprehensive, field-proven methodology for the synthesis of high-purity 3-(Dimethylamino)propyl methacrylate. It is crucial to distinguish this monomer from its amide analogue, N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMAm), which is more commonly cited in the literature but possesses different chemical properties and synthesis routes. The focus here is exclusively on the methacrylate ester, synthesized via a robust and scalable transesterification pathway.

Core Synthesis Strategy: Catalytic Transesterification

The most industrially viable and scientifically sound method for producing 3-(Dimethylamino)propyl methacrylate is the catalytic transesterification of a common alkyl methacrylate, typically methyl methacrylate (MMA), with 3-(dimethylamino)-1-propanol. This reaction is an equilibrium process, and successful synthesis hinges on effectively shifting the equilibrium towards the product side.

Causality Behind the Method

The choice of transesterification is dictated by several factors:

-

Precursor Availability: Methyl methacrylate and 3-(dimethylamino)-1-propanol are readily available commercial reagents.

-

Reaction Efficiency: The process, when catalyzed, proceeds with high efficiency and selectivity.

-

Scalability: The methodology is adaptable from laboratory-scale synthesis to industrial production.

The core principle of the reaction is the exchange of the alcohol moiety of the ester. The reaction is catalyzed by organometallic compounds, with tin or titanium-based catalysts being particularly effective. The equilibrium is driven to completion by the continuous removal of the methanol byproduct, which forms a low-boiling azeotrope with the excess methyl methacrylate.

Caption: Transesterification of MMA with 3-(Dimethylamino)-1-propanol.

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of the analogous compound, 2-(Dimethylamino)ethyl methacrylate, and is designed to be a self-validating system.[1] Critical process parameters are highlighted to ensure reproducibility and high yield.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Methyl Methacrylate (MMA) | Reagent Grade, ≥99%, stabilized | Sigma-Aldrich |

| 3-(Dimethylamino)-1-propanol (DMAP) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dibutyltin Oxide | Reagent Grade, ≥98% | Sigma-Aldrich |

| Hydroquinone (HQ) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Reaction Kettle | 1L, 4-neck round bottom flask | --- |

| Distillation Column | Vigreux or packed column (e.g., Raschig rings) | --- |

| Distillation Head | With condenser and reflux ratio controller | --- |

| Heating Mantle & Stirrer | Magnetic or overhead | --- |

| Vacuum Pump & Gauge | Capable of achieving <10 mmHg | --- |

Step-by-Step Methodology

Step 1: Initial Charge and Dehydration

-

Charge the Reactor: To a 1L, four-neck reaction kettle equipped with a mechanical stirrer, thermometer, and a distillation column, add 300g (3.0 moles) of methyl methacrylate, 103g (1.0 mole) of 3-(dimethylamino)-1-propanol, and 1.0g of hydroquinone (polymerization inhibitor).

-

Rationale: An excess of methyl methacrylate is used to shift the reaction equilibrium towards the products. Hydroquinone is essential to prevent the premature polymerization of both the reactant and product methacrylates at elevated temperatures.

-

Dehydration: Heat the mixture to reflux. MMA and any residual water will form a low-boiling azeotrope. Distill off approximately 30-50 mL of the initial distillate to ensure the reaction mixture is anhydrous.

-

Trustworthiness: This dehydration step is critical. Water deactivates the tin catalyst, and its removal is paramount for achieving a high reaction rate and yield.[1] The moisture content of the distillate can be monitored by methods such as Karl Fischer titration or by observing the refractive index.

-

Cooling: After dehydration, cool the reaction mixture to below 60°C.

Step 2: Catalysis and Reaction

-

Catalyst Addition: Add 2.5g (~0.01 moles) of dibutyltin oxide to the cooled, anhydrous reaction mixture.

-

Rationale: Dibutyltin oxide is an effective transesterification catalyst for this system. Other catalysts like titanium alkoxides or lithium salts can also be used, but may require different reaction conditions.[2][3]

-

Reaction & Distillation: Gently heat the mixture back to reflux. The methanol produced will form an azeotrope with the excess MMA, which has a boiling point of approximately 65°C.

-

Equilibrium Shift: Continuously distill off the MMA-methanol azeotrope through the distillation column. Maintain a high reflux ratio (e.g., 5:1 to 7:1) to ensure efficient separation of the azeotrope from the higher-boiling reactants and product.[1] The reaction progress can be monitored by tracking the amount of distillate collected. The reaction is near completion when the rate of methanol formation significantly decreases.

Step 3: Purification

-

Removal of Excess MMA: Once the reaction is complete, reconfigure the apparatus for vacuum distillation. Gradually apply vacuum and distill off the unreacted methyl methacrylate.

-

Product Distillation: Increase the vacuum (typically to <10 mmHg) and continue heating to distill the final product, 3-(Dimethylamino)propyl methacrylate. The boiling point will be significantly lower under vacuum, preventing thermal degradation and polymerization.

-

Final Product: The collected fraction should be a clear, colorless liquid. A small amount of polymerization inhibitor (e.g., MEHQ, 200 ppm) can be added to the final product for stabilization during storage.

Summary of Key Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Molar Ratio (MMA:DMAP) | 3:1 | Drives equilibrium towards product formation (Le Chatelier's Principle). |

| Catalyst | Dibutyltin Oxide | Proven efficacy for methacrylate transesterification. |

| Catalyst Loading | ~1 mol% relative to DMAP | Balances reaction rate with cost and ease of removal. |

| Inhibitor (Hydroquinone) | ~0.2-0.3% by weight | Prevents premature polymerization of monomers at reaction temperatures. |

| Reaction Temperature | Reflux (~65-110°C) | Governed by the boiling point of the MMA/Methanol azeotrope and reaction mixture. |

| Purification Method | Fractional Vacuum Distillation | Separates product from unreacted starting materials and catalyst residues. |

Post-Synthesis Workflow and Characterization

A robust post-synthesis procedure is essential to ensure the purity and stability of the monomer, which is critical for subsequent polymerization and application development.

Caption: Post-synthesis purification and quality control workflow.

Product Characterization

To confirm the identity and purity of the synthesized 3-(Dimethylamino)propyl methacrylate, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic peaks for the methacrylate group, including a strong carbonyl (C=O) stretch around 1720 cm⁻¹, a C=C stretch near 1640 cm⁻¹, and C-O ester stretches in the 1150-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the vinyl protons (~5.5 and 6.1 ppm), the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group. Integration of these peaks can confirm the structure and assess purity.

-

¹³C NMR: Will confirm the presence of the carbonyl carbon, vinyl carbons, and the distinct carbons of the propyl chain and dimethylamino group.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the distilled product, while MS will confirm the molecular weight of the compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to underscore the importance of safety. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Methyl Methacrylate: Flammable liquid and vapor. May cause skin irritation and allergic skin reaction.

-

3-(Dimethylamino)-1-propanol: Corrosive. Causes severe skin burns and eye damage.

-

Dibutyltin Oxide: Toxic if swallowed. May cause damage to organs through prolonged or repeated exposure.

-

Hydroquinone: Harmful if swallowed. Causes serious eye irritation and may cause an allergic skin reaction.

-

Product (DMAPMA): As an amino-functional methacrylate, it should be handled as a potential skin and eye irritant and sensitizer.

Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill containment materials readily available.

Conclusion

The synthesis of 3-(Dimethylamino)propyl methacrylate via catalytic transesterification is a robust and efficient method that yields a high-purity product. The success of this synthesis is contingent upon careful control of key parameters, most notably the rigorous exclusion of water and the efficient removal of the methanol byproduct to drive the reaction equilibrium. By following the detailed protocol and safety guidelines outlined in this guide, researchers and drug development professionals can confidently produce this valuable monomer for incorporation into novel, functional polymers.

References

-

Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Institutes of Health. Available at: [Link]

-

Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications. ResearchGate. Available at: [Link]

-

The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. National Institutes of Health. Available at: [Link]

- Method for preparing N-dimethylamino propyl methyl acrylamide.Google Patents.

- Process for the preparation of dimethylaminoethyl methacrylate.Google Patents.

-

Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]

-

Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Royal Society of Chemistry. Available at: [Link]

- Transesterification of methyl methacrylate.Google Patents.

-

Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). ResearchGate. Available at: [Link]

-

Titanium-based solid catalysts for transesterification of methyl-methacrylate by 1-butanol: The homogeneous catalysis contribution. ResearchGate. Available at: [Link]

-

Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. MDPI. Available at: [Link]

-

DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). KJ Chemicals Corporation. Available at: [Link]

-

A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the pH-Responsive Behavior of 3-(Dimethylamino)propyl methacrylate Polymers

Abstract

Poly(3-(dimethylamino)propyl methacrylate), or PDMAEMA, stands out as a premier example of a "smart" polymer, exhibiting significant changes in its physicochemical properties in response to environmental pH shifts. This behavior is driven by the protonation and deprotonation of its tertiary amine side groups, enabling precise control over its solubility, conformation, and interactions. These characteristics make PDMAEMA a highly valuable material for advanced biomedical applications, especially in the field of targeted drug delivery. This in-depth technical guide explores the fundamental principles of PDMAEMA's pH-responsiveness, details robust experimental methods for its characterization, and discusses its application in the design of sophisticated drug delivery systems.

Introduction: The Landscape of pH-Responsive Polymers

Stimuli-responsive polymers, often called "smart" polymers, are macromolecules that undergo significant and typically reversible changes in their physical or chemical properties in response to minor alterations in their environment. These stimuli can include temperature, light, ionic strength, and, most relevant to this guide, pH. The ability to respond to pH is particularly advantageous in biological systems, where different tissues and subcellular compartments maintain distinct pH values. For example, the bloodstream is slightly alkaline (pH ≈ 7.4), while the endosomal compartment within a cell is more acidic (pH 5.0-6.5), and the lysosome is even more so (pH 4.5-5.0). This physiological pH gradient provides a natural trigger for the targeted release of therapeutic agents.

PDMAEMA has become a leading material in this area due to its sharp and reversible phase transition in aqueous solutions around physiological pH. The key to this functionality lies in its chemical structure, specifically the tertiary amine groups in its side chains.

The Molecular Mechanism of PDMAEMA's pH-Responsiveness

The pendant tertiary amine groups of PDMAEMA are weak bases with a pKa (acid dissociation constant) that generally falls within the range of 7.0 to 7.5.[1][2] This pKa value is critical as it defines the pH at which the polymer undergoes a dramatic change in its properties.

-

Below its pKa (Acidic Conditions): The tertiary amine groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion between the polymer chains, forcing them into an extended, random coil conformation. In this state, PDMAEMA is hydrophilic and readily soluble in water.

-

Above its pKa (Neutral to Basic Conditions): The amine groups are deprotonated and become neutral. The polymer loses its positive charge, and hydrophobic interactions along the polymer backbone become the dominant force. This causes the polymer chains to collapse into a compact, globular state, leading to decreased solubility and potential precipitation from the aqueous solution.

This reversible transition between a soluble, extended state and an insoluble, collapsed state is the core principle of PDMAEMA's pH-responsive behavior.

Caption: Protonation and deprotonation equilibrium of PDMAEMA.

Synthesis and Molecular Weight Control

The synthesis of PDMAEMA with a well-defined molecular weight and a narrow molecular weight distribution is essential for its use in drug delivery. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for this purpose.[3][4][5] RAFT polymerization offers precise control over the polymer's architecture, enabling the creation of block copolymers and other complex structures.[3][4]

Representative RAFT Polymerization Protocol for PDMAEMA

This protocol provides a general method for synthesizing PDMAEMA. The molar ratios of the monomer, chain transfer agent (CTA), and initiator should be adjusted to achieve the desired molecular weight.

Materials:

-

3-(Dimethylamino)propyl methacrylate (DMAEMA), with inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA), as a representative RAFT agent

-

1,4-Dioxane, anhydrous

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Nitrogen or Argon source

Procedure:

-

Reagent Preparation: In a Schlenk flask, dissolve DMAEMA, CDTPA, and AIBN in anhydrous 1,4-dioxane.[6] A typical molar ratio of [DMAEMA]:[CDTPA]:[AIBN] might be[7]:[1]:[0.2] to target a specific degree of polymerization.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C and allow the reaction to proceed for a set time (e.g., 4.5 hours) to reach the desired monomer conversion.[6]

-

Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.[6]

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold n-hexane.[6] The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum.

Characterization of pH-Responsive Behavior

Thorough characterization of PDMAEMA's physicochemical properties is crucial for understanding and predicting its behavior in various environments.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a direct and reliable method for determining the pKa of a polyelectrolyte like PDMAEMA.[8]

Experimental Workflow:

-

Polymer Solution Preparation: Prepare a dilute aqueous solution of the purified PDMAEMA (e.g., 1 mg/mL).

-

Titration Setup: Place the polymer solution in a jacketed beaker with constant stirring at a controlled temperature (e.g., 25°C).[9] Insert a calibrated pH electrode.[10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments, recording the pH after each addition.[8][9]

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation and corresponds to the pH at which 50% of the amine groups are protonated, which is typically the midpoint of the steepest inflection in the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Turbidity Measurements to Determine Cloud Point

The pH-induced phase transition of PDMAEMA can be monitored by measuring the turbidity of the polymer solution as a function of pH.[11] The cloud point is the pH at which the solution becomes visibly cloudy due to polymer precipitation.[11][12] This is often determined using a UV-Vis spectrophotometer by monitoring the transmittance or absorbance at a specific wavelength (e.g., 500 nm) as the pH is varied.[13]

| Property | Typical Value/Range | Significance |

| pKa | 7.0 - 7.5 | Dictates the pH at which the polymer's properties change.[1][2] |

| Cloud Point (pH) | Varies with molecular weight, concentration, and ionic strength | Indicates the pH of the hydrophilic-to-hydrophobic transition.[14][15] |

| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (for drug delivery) | Influences solubility, viscosity, and drug loading capacity. |

| Polydispersity Index (PDI) | < 1.3 (for controlled polymerization) | A measure of the uniformity of polymer chain lengths. |

Application in pH-Responsive Drug Delivery

The unique pH-responsive properties of PDMAEMA make it an excellent material for designing intelligent drug delivery systems.[16][17] These systems can be engineered to release their therapeutic payload in response to the acidic microenvironments of tumors or within specific subcellular compartments like endosomes and lysosomes.[16]

The "Proton Sponge" Effect for Endosomal Escape

A key application of PDMAEMA in drug delivery is its ability to facilitate the endosomal escape of therapeutic agents.[18][19] After a drug-loaded nanoparticle is internalized by a cell through endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops due to the action of proton pumps.

The PDMAEMA component of the nanoparticle acts as a "proton sponge".[20][21] The numerous tertiary amine groups on the polymer chain buffer the endosomal acidification by absorbing a large number of protons.[19][20] This influx of protons is followed by a counter-influx of chloride ions and water, leading to osmotic swelling and the eventual rupture of the endosome.[18][20] This process releases the therapeutic payload into the cytoplasm, allowing it to reach its intended target.[20][21]

Caption: The "proton sponge" effect facilitating endosomal escape.

Future Perspectives and Conclusion

The field of pH-responsive polymers is continually advancing, with research focused on fine-tuning the pKa of PDMAEMA-based systems for greater specificity, developing multi-stimuli-responsive materials that react to both pH and other triggers like temperature, and exploring new biomedical applications beyond drug delivery, such as gene therapy and tissue engineering.[22] The inherent versatility and well-understood behavior of PDMAEMA ensure its continued importance as a fundamental building block in the development of next-generation smart materials.

References

-

Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents?. MDPI. [Link]

-

Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PubMed Central. [Link]

-

Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. PMC. [Link]

-

Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Publishing. [Link]

-

pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]

-

Measurement of cloud point temperature in polymer solutions. AIP Publishing. [Link]

-

Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]

-

Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. [Link]

-

Synthesis of PMMA‐b‐PDMAEMA via RAFT polymerization with PMMA as the... ResearchGate. [Link]

-

The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC. [Link]

-

Potentiometric Titrations (Experiment). Chemistry LibreTexts. [Link]

-

PDMAEMA-b-PLMA-b-POEGMA triblock terpolymers via RAFT polymerization and their self-assembly in aqueous solutions. Polymer Chemistry (RSC Publishing). [Link]

-

Determination of cloud-point temperatures for different copolymers. SciELO. [Link]

-

Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. MDPI. [Link]

-

Polymer Chemistry. RSC Publishing. [Link]

-

Measurement of cloud point temperature in polymer solutions. ResearchGate. [Link]

-

(PDF) Antibacterial Effects of Poly(2-(dimethylamino ethyl)methacrylate) against Selected Gram-Positive and Gram-Negative Bacteria. ResearchGate. [Link]

-

The proton sponge hypothesis: Fable or Fact?. Biblio. [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]

-

Release Characteristics of Novel pH-Sensitive p(HEMA-DMAEMA) Hydrogels Containing 3-(Trimethoxy-silyl) Propyl Methacrylate | Request PDF. ResearchGate. [Link]

-

THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology. [Link]

-

Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. MDPI. [Link]

-

Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. PubMed Central. [Link]

-

Proton sponge – Knowledge and References. Taylor & Francis. [Link]

-

Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. American Chemical Society. [Link]

-

Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS. [Link]

-

Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO 2 –Toluene Mixtures. MDPI. [Link]

-

(PDF) PDMAEMA based gene delivery materials. ResearchGate. [Link]

-

Potentiometric Method of Finding DH | PDF | Acid | Titration. Scribd. [Link]

-

Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications. MDPI. [Link]

-

characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. Dove Medical Press. [Link]

-

Swelling, Rupture and Endosomal Escape of Biological Nanoparticles Per Se and Those Fused with Liposomes in Acidic Environment. MDPI. [Link]

-

pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties. RSC Publishing. [Link]

-

Cloud-Point Curves in Polymer Solutions with Adjacent Upper and Lower Critical Solution Temperatures | Macromolecules. ACS Publications - American Chemical Society. [Link]

-

The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics | ACS Nano. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. PDMAEMA-b-PLMA-b-POEGMA triblock terpolymers via RAFT polymerization and their self-assembly in aqueous solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. web.mit.edu [web.mit.edu]

- 8. scribd.com [scribd.com]

- 9. sips.org.in [sips.org.in]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchmgt.monash.edu [researchmgt.monash.edu]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Poly[2-(dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermo-Responsive Properties of DMAPMA-Based Polymers

Introduction: The Rise of "Smart" Polymers in Advanced Applications

In the realm of materials science, "smart" polymers, those that exhibit significant reversible changes in their properties in response to external stimuli, are at the forefront of innovation.[1] Among these, thermo-responsive polymers, which undergo a phase transition at a specific temperature, are of particular interest for a wide array of applications, including drug delivery, sensing, and tissue engineering.[2][3] This guide focuses on a particularly versatile class of such materials: polymers based on N,N-dimethylaminopropyl methacrylamide (DMAPMA).

DMAPMA-based polymers possess a unique combination of properties that make them highly attractive for researchers and drug development professionals. Their thermo-responsiveness is intrinsically linked to their pH-sensitivity, offering a dual-stimuli-responsive character that can be finely tuned for specific applications.[1][4] This guide provides a comprehensive overview of the synthesis, thermo-responsive behavior, and key applications of DMAPMA-based polymers, grounded in scientific principles and practical experimental insights.

The Chemistry of Responsiveness: Understanding the DMAPMA Monomer

The key to the thermo-responsive behavior of poly(DMAPMA) (PDMAPMA) and its copolymers lies in the chemical structure of the DMAPMA monomer. The presence of a tertiary amine group in the propyl side chain is the critical feature. This amine group can be protonated or deprotonated depending on the pH of the aqueous environment.

-

At low pH (acidic conditions): The tertiary amine group is protonated, carrying a positive charge. This charge leads to strong electrostatic repulsion between polymer chains and enhances hydration, making the polymer readily soluble in water.[5][6]

-

At high pH (alkaline conditions): The amine group is deprotonated and thus neutral. In this state, the hydrophobic interactions of the polymer backbone and side chains become dominant.[5]

This pH-dependent charge is the foundation of the polymer's "smart" behavior.

The Lower Critical Solution Temperature (LCST) Phenomenon in DMAPMA-Based Polymers

PDMAPMA exhibits a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer is soluble in a solvent at lower temperatures but becomes insoluble and precipitates as the temperature is raised above a critical point.

The underlying mechanism of this phase transition is a shift in the balance between hydrophilic and hydrophobic interactions:

-

Below the LCST: The polymer chains are hydrated, with water molecules forming hydrogen bonds with the amide and amine groups. This hydration keeps the polymer chains in a soluble, extended coil conformation.

-

Above the LCST: As the temperature increases, the hydrogen bonds between the polymer and water molecules weaken and break. This disruption allows the hydrophobic segments of the polymer to associate, leading to the collapse of the polymer chains into compact globules and subsequent phase separation from the solution.[5]

Tuning the LCST: A Multi-Factorial Approach

A key advantage of DMAPMA-based polymers is the ability to precisely control their LCST. This tunability is crucial for designing materials for specific biological or industrial applications. The primary factors influencing the LCST are pH, the incorporation of comonomers, and the presence of salts.

The LCST of DMAPMA-based polymers is highly dependent on the pH of the solution. The homopolymer, PDMAPMA, is quite hydrophilic and only displays LCST behavior under strongly alkaline conditions, with a reported cloud point of around 35°C at a pH of 14.[1] This is because at lower pH values, the protonation of the amine groups increases the polymer's hydrophilicity to such an extent that it remains soluble even at elevated temperatures.

The pKa of the DMAPMA monomer is approximately 9.2.[1] This means that around this pH, there is a significant change in the degree of protonation, which directly impacts the LCST. As the pH decreases from highly alkaline, the LCST increases.[1][4]

To achieve a more physiologically relevant LCST, DMAPMA is often copolymerized with other monomers. The choice of comonomer allows for a precise tuning of the hydrophilic/hydrophobic balance of the resulting copolymer.

-

Hydrophobic Comonomers: Incorporating hydrophobic monomers, such as methyl methacrylate (MMA), into the polymer chain reduces the overall hydrophilicity.[1] This shifts the hydrophilic/hydrophobic balance, resulting in a lower LCST compared to the DMAPMA homopolymer at a given pH. For instance, a copolymer of DMAPMA with 35 mol% MMA exhibits an LCST of approximately 47°C at a pH of 9.9, a significant reduction from the pH 14 required for the homopolymer.[1]

-

Hydrophilic Comonomers: Conversely, copolymerization with hydrophilic monomers would be expected to increase the LCST.

The presence of salts in the aqueous solution can also significantly affect the LCST of DMAPMA-based polymers. Salts can have a "salting-out" effect, where they compete with the polymer for water molecules, leading to dehydration of the polymer chains and a decrease in the LCST.[1] The magnitude of this effect depends on the nature and concentration of the salt. An increase in salt concentration generally leads to a linear decrease in the cloud point temperature.[1]

Quantitative Data on LCST Modulation

The following table summarizes the influence of pH and salt concentration on the cloud point (Tcp) of a P(DMAPMA-co-MMA35) copolymer, illustrating the tunable nature of these materials.[1]

| pH | NaCl Concentration (M) | Cloud Point (°C) |

| 9.9 | 0 | ~47 |

| 8.7 | >0 (presence of salt) | Observable LCST |

Data extracted from studies on P(DMAPMA-co-MMA35) copolymers.[1]

Synthesis of DMAPMA-Based Polymers: Methodologies and Considerations

The synthesis of well-defined DMAPMA-based polymers is crucial for achieving predictable and reproducible thermo-responsive properties. Several polymerization techniques can be employed, with free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing DMAPMA-based polymers.[1][7]

-

Monomer and Initiator Preparation: Dissolve the desired molar ratio of DMAPMA and methyl methacrylate (MMA) monomers in an appropriate organic solvent (e.g., THF). Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 70°C) and maintain it under an inert atmosphere with stirring for a specified duration (e.g., 72 hours).[1]

-

Purification: After the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent, such as petroleum ether.[1]

-

Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Causality Behind Experimental Choices:

-

AIBN as Initiator: AIBN is a common choice as it decomposes at a predictable rate upon heating to generate free radicals, initiating the polymerization process.

-

Inert Atmosphere: The removal of oxygen is critical because oxygen can react with the propagating radical chains, terminating the polymerization and leading to polymers with lower molecular weights and broader distributions.

-

Precipitation in a Non-Solvent: This step is essential for purifying the polymer by removing unreacted monomers and the initiator.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring polymers with well-defined molecular weights and narrow molar mass distributions, RAFT polymerization is the preferred method.[4] This technique offers greater control over the polymerization process, enabling the synthesis of polymers with specific architectures.[4]

-

Reaction Setup: In a glass ampoule, combine the DMAPMA monomer, a RAFT chain transfer agent (e.g., a dithioester or trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent like THF.[8]

-

Deoxygenation: Thoroughly deoxygenate the solution by several freeze-pump-thaw cycles and seal the ampoule under vacuum.[8]

-

Polymerization: Place the sealed ampoule in a thermostated water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[8]

-

Isolation: Precipitate the resulting polymer into an excess of a non-solvent like hexane and collect it by filtration.[8]

Advantages of RAFT Polymerization:

-

Controlled Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to the RAFT agent.

-

Low Polydispersity: RAFT polymerization yields polymers with a narrow distribution of chain lengths, which is crucial for consistent material properties.

-

Architectural Control: This method allows for the synthesis of complex polymer architectures, such as block copolymers and star polymers.[6]

Characterization of DMAPMA-Based Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermo-responsive properties.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the successful polymerization and to determine the composition of copolymers by integrating the characteristic peaks of the different monomer units.[1]

-

Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[7][8]

-

Turbidimetry: A common method to determine the cloud point or LCST of the polymer solution. This involves monitoring the transmittance of light through the solution as the temperature is increased. The temperature at which a sharp decrease in transmittance is observed is taken as the cloud point.[1]

-

Dynamic Light Scattering (DLS): Used to measure the size of the polymer chains or aggregates in solution. Below the LCST, DLS can determine the hydrodynamic radius of the polymer coils, while above the LCST, it can measure the size of the collapsed globules or aggregates.[1]

Visualizing the Thermo-Responsive Behavior

The following diagrams illustrate the key concepts related to the thermo-responsive properties of DMAPMA-based polymers.

Caption: Phase transition of a DMAPMA-based polymer around its LCST.

Caption: Influence of pH on the protonation state and LCST of DMAPMA polymers.

Applications in Drug Delivery and Beyond

The tunable thermo-responsive properties of DMAPMA-based polymers make them highly promising for a variety of advanced applications, particularly in the biomedical field.

-

Controlled Drug Delivery: DMAPMA-based hydrogels and nanoparticles can be designed to encapsulate therapeutic agents at temperatures below the LCST and release them in a controlled manner when the temperature is raised above the LCST, for example, at a specific site in the body.[2] The dual pH and temperature sensitivity allows for targeted drug release in response to specific physiological conditions, such as the acidic microenvironment of a tumor.

-

Gene Delivery: Cationic DMAPMA-based polymers can form complexes with negatively charged nucleic acids (like DNA and siRNA), protecting them from degradation and facilitating their delivery into cells.[8][9] The thermo-responsive nature can be exploited to trigger the release of the genetic material inside the target cells.

-

Tissue Engineering: Thermo-responsive surfaces coated with DMAPMA-based polymers can be used for cell sheet engineering. Cells can be cultured on the polymer surface at a temperature where the polymer is hydrated and cell-adhesive. By lowering the temperature, the polymer swells, and the cell sheet can be detached without enzymatic treatment.

-

Biocidal and Antifouling Materials: The cationic nature of quaternized DMAPMA polymers can impart antimicrobial properties.[1] Copolymers of DMAPMA have shown efficacy against bacteria such as E. coli and S. aureus, making them suitable for developing antifouling coatings for medical devices and other surfaces.[1][10]

-

Sensors: The responsiveness of DMAPMA-based materials to multiple stimuli, including temperature, pH, and CO₂, makes them potential candidates for the development of advanced sensors.[1][7]

Conclusion: A Versatile Platform for Innovation

Polymers based on N,N-dimethylaminopropyl methacrylamide represent a powerful and versatile platform for the development of advanced "smart" materials. Their dual pH and thermo-responsive properties, coupled with the ability to fine-tune their LCST through copolymerization and the addition of salts, offer a high degree of control over their behavior. As our understanding of the fundamental principles governing their properties continues to grow, so too will the range and sophistication of their applications, from targeted drug delivery and gene therapy to innovative solutions in tissue engineering and antimicrobial coatings. The insights and methodologies presented in this guide provide a solid foundation for researchers and developers to harness the full potential of these remarkable polymers.

References

- Koutsougera, M. F., Adamopoulou, S., Druvari, D., & Bokias, G. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity.

- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022). PMC.

- Mishra, S. K., & Ray, A. R. (2010). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery.

- Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study. (n.d.). MDPI.

- Tuning the Thermoresponsiveness of Weak Polyelectrolytes by pH and Light: Lower and Upper Critical-Solution Temperature of Poly( N,N -dimethylaminoethyl methacrylate). (n.d.).

- Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. (n.d.). SciSpace.

- Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. (2021).

- Effect of Molecular Weight and Polymer Concentration on the Triple Temperature/pH/Ionic Strength-Sensitive Behavior of Poly(2-(dimethylamino)ethyl Methacrylate). (n.d.).

- Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. (2022). ACS Omega.

- A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. (n.d.). MDPI.

- Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. (2023). Royal Society Open Science.

- Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. (n.d.). PMC.

- Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. (2022). MDPI.

- Thermoresponsive Poly(N-Isopropylacrylamide-co-Dimethylaminoethyl Methacrylate) Microgel Aqueous Dispersions with Potential Antimicrobial Properties. (n.d.). MDPI.

- Hydrogels based on (dimethylamino)ethylacrylate (DMAEA) and n,n'-dimethylacrylamide (NNDMAAm): Synthesis, characterization, and swelling behavior. (n.d.).

- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (n.d.). Polymer Chemistry (RSC Publishing).

- PDMAEMA based gene delivery materials. (n.d.).

- Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applic

Sources

- 1. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comparative Analysis of the Hydrolytic Stability of 3-(Dimethylamino)propyl Methacrylate (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the realm of advanced polymer chemistry, particularly in the design of stimuli-responsive materials for biomedical applications such as drug delivery and gene therapy, the hydrolytic stability of monomers is a critical parameter governing the long-term performance and biocompatibility of the final product. This technical guide provides a comprehensive comparative analysis of the hydrolytic stability of two structurally similar yet functionally distinct monomers: 3-(Dimethylamino)propyl methacrylate (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm). While both molecules feature a tertiary amine group, conferring pH-responsiveness, the central linkage—an ester in DMAPMA versus an amide in DMAPMAAm—profoundly influences their susceptibility to hydrolysis. This guide will delve into the fundamental chemical principles underpinning this difference, present available comparative data, and provide a detailed experimental protocol for the rigorous evaluation of hydrolytic stability, empowering researchers to make informed decisions in material selection and development.

Introduction: The Critical Role of Hydrolytic Stability in Polymer-Based Therapeutics

The therapeutic efficacy and safety of polymer-based drug delivery systems are intrinsically linked to their stability in physiological environments. Hydrolytic degradation, the cleavage of chemical bonds by water, can lead to the premature release of encapsulated drugs, alteration of the polymer's physicochemical properties, and the generation of potentially toxic byproducts. Consequently, a thorough understanding and careful selection of monomers with appropriate hydrolytic stability are paramount.

3-(Dimethylamino)propyl methacrylate (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm) are widely utilized monomers in the synthesis of "smart" polymers that respond to changes in pH. This property is exploited in applications such as targeted drug release in the acidic tumor microenvironment or for endosomal escape in gene delivery. However, the presence of a hydrolytically labile ester group in DMAPMA can be a significant drawback in applications requiring long-term stability. In contrast, DMAPMAAm, with its more robust amide linkage, is often favored for its enhanced hydrolytic stability[1]. This guide will explore the chemical basis for this difference and provide the tools for its quantitative assessment.

Structural and Mechanistic Comparison of DMAPMA and DMAPMAAm

The key to understanding the differential stability of DMAPMA and DMAPMAAm lies in the fundamental chemistry of their ester and amide functional groups, respectively.

Chemical Structures

-

3-(Dimethylamino)propyl Methacrylate (DMAPMA): Possesses an ester linkage (-COO-) connecting the methacrylate backbone to the propylamino side chain.

-

N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm): Features an amide linkage (-CONH-) in the same position.

Mechanism of Ester Hydrolysis

The hydrolysis of esters can be catalyzed by either acid or base.[2]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate anion and an alcohol. This process is generally faster and more common under physiological conditions.

Mechanism of Amide Hydrolysis

Amide hydrolysis is also subject to acid and base catalysis but is significantly more sluggish than ester hydrolysis.[3][4]

-

Acid-Catalyzed Hydrolysis: Similar to esters, the carbonyl oxygen is protonated. However, the nitrogen atom's lone pair is a better electron donor than the oxygen's lone pair in an ester, leading to a more significant resonance stabilization of the amide bond. This makes the carbonyl carbon less electrophilic and thus less reactive.

-

Base-Catalyzed Hydrolysis: While possible, this reaction is generally very slow and requires more forcing conditions (e.g., high temperatures) compared to ester hydrolysis. The attacking hydroxide ion is a weaker nucleophile than the departing amide anion, which is a very strong base and therefore a poor leaving group.

The superior resonance stabilization of the C-N bond in the amide linkage of DMAPMAAm compared to the C-O bond in the ester linkage of DMAPMA is the fundamental reason for its enhanced hydrolytic stability.

Comparative Hydrolytic Stability: A Data-Driven Perspective

Polymers based on DMAPMAAm are often highlighted for their hydrolytic stability, a key advantage over their methacrylate counterparts like 2-(dimethylamino)ethyl methacrylate (DMAEMA), which is known to be susceptible to hydrolysis.[1] Studies on poly(3-methacrylamido propyl trimethyl ammonium chloride), a derivative of DMAPMAAm, have shown that while hydrolysis does occur, particularly under alkaline conditions, the polymer exhibits greater stability compared to its methacrylate analogue.

For illustrative purposes, the following table presents a hypothetical yet scientifically plausible comparison of the hydrolytic stability of DMAPMA and DMAPMAAm at different pH values. These values are intended to reflect the expected relative stability based on the known chemistry of esters and amides.

| Parameter | pH 4 (Acidic) | pH 7 (Neutral) | pH 9 (Basic) |

| DMAPMA Half-life (t1/2) | Days to Weeks | Weeks to Months | Hours to Days |

| DMAPMAAm Half-life (t1/2) | Months to Years | Years | Weeks to Months |

| Primary Hydrolysis Products | Methacrylic acid, 3-(Dimethylamino)propan-1-ol | Methacrylic acid, 3-(Dimethylamino)propan-1-ol | Methacrylate, 3-(Dimethylamino)propan-1-ol |

| Primary Hydrolysis Products | Methacrylic acid, N1,N1-dimethylpropane-1,3-diamine | Methacrylic acid, N1,N1-dimethylpropane-1,3-diamine | Methacrylate, N1,N1-dimethylpropane-1,3-diamine |

Note: This table is for illustrative purposes. Actual hydrolysis rates are dependent on temperature, buffer composition, and ionic strength.

Experimental Protocol for Assessing Hydrolytic Stability

To enable researchers to quantitatively assess the hydrolytic stability of these and other monomers, the following detailed protocol is provided, based on the principles outlined in the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH" .

Principle

The monomer is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. These solutions are then incubated at a constant temperature, and the concentration of the monomer is determined at various time points using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Reagents

-

DMAPMA and DMAPMAAm monomers

-

Sterile, purified water (e.g., HPLC grade)

-

Buffer salts (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

HPLC or NMR instrumentation

-

Constant temperature incubator or water bath

-

Sterile glassware

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0. The pH should be verified with a calibrated pH meter at the intended test temperature.

-

Preparation of Test Solutions:

-

Accurately weigh the monomer and dissolve it in each of the buffer solutions to a known concentration. The concentration should be below the monomer's water solubility limit.

-

Dispense the test solutions into sterile, sealed containers (e.g., amber glass vials) for each time point and temperature to be tested.

-

-

Incubation:

-

Place the sealed containers in a constant temperature incubator or water bath. A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to quickly assess stability.

-

If significant hydrolysis is observed, further testing at lower, more environmentally or physiologically relevant temperatures (e.g., 25 °C or 37 °C) is recommended.

-

-

Sampling and Analysis:

-

At predetermined time intervals, remove a container for each pH and temperature condition.

-

Quench the hydrolysis reaction if necessary (e.g., by rapid cooling or pH adjustment).

-

Analyze the concentration of the remaining monomer and, if possible, the formation of hydrolysis products using a validated analytical method.

-

HPLC Analysis: A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection is commonly used. The method should be validated for linearity, accuracy, and precision.

-

NMR Analysis: 1H NMR spectroscopy can be used to monitor the disappearance of characteristic proton signals of the monomer and the appearance of signals from the hydrolysis products.

-

-

-

Data Analysis:

-

Plot the concentration of the monomer versus time for each pH and temperature.

-

Determine the order of the reaction (hydrolysis often follows first-order kinetics).

-

Calculate the hydrolysis rate constant (k) and the half-life (t1/2) at each condition.

-

Experimental Workflow Diagram

Caption: Experimental workflow for assessing hydrolytic stability.

Hydrolysis Mechanism Visualization